Cas no 25619-60-7 (Benzene, tetramethyl-)

Benzene, tetramethyl- structure
Benzene, tetramethyl- structure
Product Name:Benzene, tetramethyl-
CAS No:25619-60-7
MF:C10H14
MW:134.218163013458
CID:267569
PubChem ID:10263
Update Time:2025-04-19

Benzene, tetramethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzene, tetramethyl-
    • Pseudodurene
    • Sure Sol 150
    • Tetramethylbenzene
    • Trimethyltoluene
    • 96WT7D2WXJ
    • s10933
    • Tetramethylbenzene (all isomers)
    • DS-7452
    • DTXSID4060072
    • CHEMBL1797278
    • HY-W006416
    • InChI=1/C10H14/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H
    • PD158244
    • NS00021173
    • SY261146
    • FT-0606203
    • EINECS 207-673-1
    • UNII-5L4Y5PFP1R
    • AMY25690
    • AKOS009031131
    • MFCD00008521
    • A871875
    • UNII-96WT7D2WXJ
    • 1,2,3,4-tetramethyl-benzene
    • 1,3,4-Tetramethylbenzene
    • 25619-60-7
    • NSC-93932
    • CCRIS 8659
    • Prehnitene
    • 1,2,3,4-TETRAMETHLYBENZENE
    • 5L4Y5PFP1R
    • Tetramethylbenzenes
    • 1,2,3,4-TETRAMETHYLBENZENE
    • tetra-methyl benzene
    • Q27118087
    • 1,2,3,4-TRITRAMETHYLBENZENE
    • NSC 93932
    • CS-W006416
    • 1,2,3,4-Tetramethylbenzene 100 microg/mL in Methanol
    • Prehenitene
    • 488-23-3
    • BCP07046
    • Benzene, 1,2,3,4-tetramethyl-
    • Benzene,2,3,4-tetramethyl-
    • NSC93932
    • CHEBI:38997
    • Prehnitol
    • Inchi: 1S/C10H14/c1-7-5-6-8(2)10(4)9(7)3/h5-6H,1-4H3
    • InChI Key: UOHMMEJUHBCKEE-UHFFFAOYSA-N
    • SMILES: C1(C)C(C)=CC=C(C)C=1C

Computed Properties

  • Exact Mass: 134.10962
  • Monoisotopic Mass: 134.10955
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 92.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 0

Experimental Properties

  • Density: 0.868
  • Melting Point: -6.2 °C
  • Boiling Point: 204°Cat760mmHg
  • Flash Point: 69.7°C
  • PSA: 0
  • LogP: 2.92020
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